Weak MAO-B Inhibition Defines Distinct Target Engagement Profile vs. Potent Quinoxaline MAO Inhibitors
2-(Thiomorpholin-4-yl)quinoxaline exhibits weak inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, contrasting sharply with potent quinoxaline-based MAO-B inhibitors that achieve sub-nanomolar potency. This approximately 35,000-fold difference in potency defines a distinct target engagement profile that precludes the compound's use as an MAO inhibitor but positions it as a useful selectivity control or as a scaffold for developing inhibitors with reduced MAO liability. The compound's MAO-A inhibition is even weaker (IC50 = 100,000 nM), reinforcing its minimal engagement with monoamine oxidases [1].
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 17,000 nM (1.70E+4 nM) |
| Comparator Or Baseline | Quinoxaline-triazole hybrid compounds 11 and 14: IC50 = 0.488 nM and 209.6 nM, respectively |
| Quantified Difference | Target compound is ~34,800-fold less potent than comparator 11 (0.488 nM) and ~81-fold less potent than comparator 14 (209.6 nM) |
| Conditions | Recombinant human MAO-B expressed in insect cell membranes; kynuramine substrate conversion to 4-hydroxyquinoline monitored [1][2] |
Why This Matters
For researchers screening against MAO-related targets or developing CNS-penetrant compounds, this weak MAO inhibition profile ensures minimal off-target MAO-mediated interference, making the compound suitable for orthogonal target validation or as a negative control in MAO assay panels.
- [1] BindingDB. BDBM50450822: IC50 = 17,000 nM for human MAO-B. Accessed 2026. View Source
- [2] Al-Sanea MM, et al. Challenging the anticolorectal cancer capacity of quinoxaline-based scaffold via triazole ligation unveiled new efficient dual VEGFR-2/MAO-B inhibitors. 2024. MAO-B IC50 = 0.488 nM and 209.6 nM for compounds 11 and 14. View Source
